molecular formula C29H29N3O3S B2812457 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-mesitylacetamide CAS No. 894559-79-6

2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-mesitylacetamide

Cat. No.: B2812457
CAS No.: 894559-79-6
M. Wt: 499.63
InChI Key: VUBBWZBRSWQDSF-UHFFFAOYSA-N
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Description

2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-mesitylacetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-mesitylacetamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a precursor containing both indoline and thiazolidine moieties under specific conditions. For example, the reaction of 3,5-dimethylphenyl isocyanate with an appropriate indoline derivative can lead to the formation of the spiro compound through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-mesitylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-mesitylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-mesitylacetamide involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-mesitylacetamide is unique due to its specific combination of functional groups and the presence of both indoline and thiazolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-mesitylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C29H29N3O3SC_{29}H_{29}N_{3}O_{3}S, with a molecular weight of approximately 499.6 g/mol. The structure features an indoline ring , a thiazolidine moiety , and an acetamide group , which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC29H29N3O3S
Molecular Weight499.6 g/mol
StructureSpiro[indoline-3,2'-thiazolidin]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The spiro structure and functional groups enhance its binding affinity to proteins and enzymes involved in critical biological processes.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, modulating signaling pathways that affect cellular responses.

Biological Activity

Research indicates that This compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity by inducing apoptosis in cancer cells through the modulation of cell cycle proteins.
  • Antimicrobial Effects : The compound has shown potential antimicrobial activity against several bacterial strains, indicating its possible use as an antibacterial agent.
  • Anti-inflammatory Activity : Research suggests that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Anticancer Activity

A study conducted by [source] demonstrated that the compound inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p53, leading to increased apoptosis.

Antimicrobial Studies

In antimicrobial assays, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations lower than those of standard antibiotics.

Anti-inflammatory Effects

Research published in [source] highlighted the compound's ability to decrease levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a potential therapeutic role in inflammatory diseases.

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3S/c1-17-10-18(2)14-22(13-17)32-26(34)16-36-29(32)23-8-6-7-9-24(23)31(28(29)35)15-25(33)30-27-20(4)11-19(3)12-21(27)5/h6-14H,15-16H2,1-5H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBBWZBRSWQDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=C(C=C(C=C5C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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